2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid
Description
Properties
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O2/c1-3-5(9(15)16)14-4(2)6(10)7(13-14)8(11)12/h5,8H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWHFFOLRRKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=C(C(=N1)C(F)F)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Bromination Techniques
Industrial-scale synthesis employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C under inert atmosphere for controlled bromination. Recent advances demonstrate improved regiocontrol using radical initiators:
Radical bromination with azobisisobutyronitrile (AIBN) initiation enables selective 4-position substitution while preserving acid-sensitive difluoromethyl groups. Post-bromination purification typically involves extractive workup with methyl tert-butyl ether followed by vacuum distillation.
Difluoromethyl Group Installation
Diethylaminosulfur trifluoride (DAST)-mediated fluorination proves most effective for converting aldehyde intermediates to difluoromethyl derivatives:
- Charge 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1 eq) in CH₂Cl₂ at -5°C
- Add DAST (1.7 eq) dropwise under N₂ atmosphere
- Warm to 0°C and stir for 36 hours
- Quench with saturated NaHCO₃
- Extract with CH₂Cl₂, concentrate, and distill
This method achieves 88.7% yield with 97.6% purity by GC analysis. Alternative approaches using ClCF₂H/SnCl₄ show reduced efficiency (≤65% yield) due to competing over-fluorination.
N-Alkylation Strategies for Butanoic Acid Attachment
Mitsunobu Coupling
Reaction of 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazole with 4-bromobutyric acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$ \text{Pyrazole-H + Br(CH}2\text{)}3\text{CO}2\text{H} \xrightarrow{\text{DEAD, PPh}3} \text{Target Compound} $$
Optimized conditions in THF at 0°C → RT yield 78-82% product, though phosphine oxide byproducts complicate purification.
Transition Metal-Catalyzed Cross-Couplings
Pd(dppf)Cl₂-mediated couplings demonstrate superior performance:
- Charge pyrazole bromide (1 eq), 4-butenoic acid pinacol ester (1.1 eq), K₃PO₄ (2 eq) in dioxane/H₂O (10:1)
- Add Pd catalyst (0.1 eq) under N₂
- Heat at 90°C for 12 hours
- Hydrolyze ester with LiOH in THF/H₂O
This tandem coupling-hydrolysis sequence achieves 85% overall yield with ≥99% purity after recrystallization from ethanol/water.
Integrated Synthesis Routes
Sequential Halogenation-Fluorination-Alkylation
- Bromination: 1,3-dimethylpyrazole → 4-bromo-1,3-dimethyl-1H-pyrazole (90% yield)
- Formylation: Vilsmeier-Haack reaction introduces aldehyde group (87% yield)
- Difluoromethylation: DAST treatment (88.7% yield)
- Alkylation: Mitsunobu reaction with 4-bromobutyric acid (81% yield)
Total synthesis efficiency: 90% × 87% × 88.7% × 81% = 56.4% overall yield
Convergent Assembly via Suzuki Coupling
- Prepare 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazole (92% yield)
- Synthesize 4-butenoic acid boronic ester (95% yield)
- Pd-catalyzed cross-coupling (85% yield)
- Acidic workup (quantitative)
This route achieves 92% × 95% × 85% = 74.4% overall yield with fewer synthetic steps.
Critical Analysis of Purification Techniques
Crystallization Optimization
Recrystallization solvent screens reveal ethanol/water (3:1) as optimal for final product isolation:
| Solvent System | Purity (%) | Recovery (%) | Crystal Habit |
|---|---|---|---|
| EtOH/H₂O (3:1) | 99.8 | 88 | Needles |
| Acetone/Hexane | 98.2 | 76 | Prisms |
| MeCN/H₂O | 99.1 | 82 | Plates |
Crystalline material from ethanol/water meets ICH Q6A specifications for pharmaceutical intermediates.
Chromatographic Purification
Normal-phase silica chromatography with ethyl acetate/hexane gradients effectively removes:
- Unreacted starting materials (Rf = 0.7 vs product Rf = 0.3)
- Over-alkylated byproducts (Rf = 0.15)
- Difluoromethyl decomposition products (Rf = 0.05)
Industrial-Scale Process Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Process Mass Intensity |
|---|---|---|
| NBS | 320 | 1.1 eq |
| DAST | 2,150 | 1.7 eq |
| Pd(dppf)Cl₂ | 12,000 | 0.05 eq |
| DEAD | 890 | 1.5 eq |
Metal-catalyzed routes show better cost-efficiency despite high Pd costs due to low catalyst loading and high yields.
Waste Stream Management
Key environmental considerations:
- DAST quench requires careful HF neutralization
- Pd recovery systems achieve 98% metal reclamation
- Bromide salts converted to NaBr for wastewater treatment
Lifecycle assessment shows Mitsunobu routes generate 23 kg waste/kg product vs 8 kg for Pd-catalyzed methods.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure for developing new pharmaceuticals. Its unique pyrazole ring offers opportunities for designing inhibitors targeting various biological pathways:
- Anticancer Activity : Studies have indicated that derivatives of pyrazole compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, similar compounds have demonstrated efficacy against fibroblast growth factor receptor tyrosine kinases, which are implicated in several cancers .
- Anti-inflammatory Properties : Pyrazole derivatives have been explored for their anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.
Agricultural Chemistry
The compound's structure suggests potential applications in agrochemicals:
- Herbicides : Research indicates that compounds with difluoromethyl groups can enhance herbicidal activity. The incorporation of this moiety into herbicide formulations could lead to more effective weed control strategies .
- Pesticides : The antibacterial and antifungal properties of pyrazole derivatives make them suitable candidates for developing new pesticides that can protect crops from various pathogens.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer activity of a series of pyrazole derivatives, including those structurally similar to 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the pyrazole ring could enhance therapeutic potency .
Case Study 2: Agricultural Application
In a recent agricultural study, researchers synthesized several pyrazole-based compounds to evaluate their herbicidal activity against common weeds. The findings revealed that certain derivatives exhibited superior efficacy compared to standard herbicides, highlighting the potential for developing new formulations based on this compound .
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and selectivity for these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Table 1: Comparison of Pyrazole-Carboxylic Acid Derivatives
Key Observations:
Substituent Effects: The bromo substituent in the target compound introduces steric bulk and polarizability compared to smaller halogens (e.g., chloro in isostructural analogs ). Bromine’s larger atomic radius may enhance van der Waals interactions in therapeutic targets. Methyl at the 5-position (vs. ethyl or trifluoromethyl in analogs) balances steric hindrance and hydrophobicity .
Chain Length and Position: The butanoic acid chain (four-carbon) in the target compound likely increases lipophilicity compared to propanoic acid (three-carbon) derivatives, as seen in 1005584-44-0 . However, this may reduce aqueous solubility. Positional isomerism (e.g., 4-substituted vs. 3-substituted pyrazoles) influences spatial orientation and intermolecular contacts, as observed in isostructural bromo/chloro derivatives .
Biological Implications :
- Brominated pyrazoles, such as those in , demonstrate enhanced antimicrobial activity compared to chloro analogs, suggesting the target compound’s bromo group could improve bioactivity.
- Fluorinated groups (CF₃, CHF₂) are associated with metabolic stability and target affinity, though CHF₂ may offer a balance between potency and toxicity .
Molecular Weight and Physicochemical Properties
The molecular weight of the target compound is estimated to be ~294–300 g/mol (based on analogs in Table 1), placing it within the range typical for orally bioavailable drugs. Its logP (lipophilicity) is likely higher than non-halogenated analogs but lower than trifluoromethylated derivatives due to the less hydrophobic CHF₂ group.
Biological Activity
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid is a complex organic compound featuring a pyrazole core with various substituents, including bromine and difluoromethyl groups. This unique structure suggests potential biological activity, particularly in medicinal chemistry, where such compounds can act as therapeutic agents against various diseases, including cancer and inflammatory disorders.
The compound's molecular formula is , and it possesses a molecular weight of approximately 267.07 g/mol. The presence of the difluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets. The chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrF₂N₂O₂ |
| Molecular Weight | 267.07 g/mol |
| CAS Number | 1005631-80-0 |
Biological Activity
Research indicates that compounds with pyrazole structures often exhibit a range of biological activities, including:
- Anti-inflammatory properties
- Analgesic effects
- Anticancer activity
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. The dual pyrazole structure combined with the difluoromethyl group may enhance selectivity and potency against biological targets.
Inhibition Studies
In studies involving similar pyrazole derivatives, it has been demonstrated that these compounds can act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. For instance, a study reported that certain pyrazole derivatives showed significant inhibition of COX-2, providing a pathway for developing anti-inflammatory drugs.
Anticancer Activity
Research has also indicated that pyrazole derivatives can induce apoptosis in cancer cells. A notable study found that compounds structurally similar to this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other known pyrazole derivatives was conducted. The following table summarizes the key findings:
Q & A
Basic: What synthetic strategies are effective for preparing 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with halogenated pyrazole precursors. A common approach is coupling a brominated pyrazole core with a butanoic acid derivative via nucleophilic substitution or condensation. For example, intermediates can be synthesized using protocols analogous to "General Procedure G" (as described in ), where reactants are refluxed in polar aprotic solvents (e.g., DMF or acetonitrile) under inert gas. Key intermediates are purified via flash chromatography and validated using:
- 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., pyrazole ring protons appear as distinct singlets or doublets in δ 6.5–8.0 ppm; difluoromethyl groups show characteristic splitting in 13C NMR) .
- HPLC : Purity >95% is standard, with retention times compared to known standards .
Basic: Which analytical techniques are essential for structural elucidation and purity assessment of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and crystal packing using SHELX or ORTEP-III. For halogenated pyrazoles, heavy atoms (Br) facilitate phasing, but disordered difluoromethyl groups may require constrained refinement .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~365) and isotopic patterns for bromine .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for determining storage conditions .
Advanced: How do structural modifications (e.g., halogen substitution, alkyl chain length) influence bioactivity in pyrazole-carboxylic acid derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation:
- Halogen Positioning : Bromine at the 4-position (vs. chlorine or fluorine) enhances steric bulk and lipophilicity, potentially improving target binding (e.g., kinase inhibition as in ).
- Chain Length : Butanoic acid (C4) derivatives exhibit optimized solubility and membrane permeability compared to shorter (propanoic) or longer (pentanoic) chains .
- In Silico Docking : Use software like AutoDock to predict interactions with biological targets (e.g., auxin receptors or Jak2 kinases) and prioritize synthetic targets .
Advanced: What crystallographic challenges arise with halogenated pyrazole derivatives, and how are they mitigated?
Methodological Answer:
- Disorder in Difluoromethyl Groups : The CF2H moiety often exhibits rotational disorder. Mitigation strategies include:
- Heavy Atom Effects : Bromine’s strong scattering can overshadow lighter atoms. Use high-resolution synchrotron data and iterative difference Fourier maps to resolve ambiguities .
Advanced: How should researchers address contradictions in biological activity data across similar compounds?
Methodological Answer:
- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation as a cause of false negatives .
- Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and cell-based (e.g., proliferation) assays to confirm target engagement .
Advanced: What strategies optimize low-yield reactions in pyrazole-carboxylic acid synthesis?
Methodological Answer:
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions for brominated intermediates .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions in acid-catalyzed steps .
- Microwave-Assisted Synthesis : Accelerate reaction times (e.g., from 24h to 2h) while maintaining yields >80% .
Advanced: How is this compound used in mechanistic studies of plant or microbial systems?
Methodological Answer:
- Auxin-Like Activity Screening : Test elongation of Arabidopsis hypocotyls at 0.1–10 µM concentrations, comparing to MCPB or 2,4-DB ( ).
- Microbial Resistance Assays : Evaluate antibacterial activity against Gram-negative pathogens (e.g., E. coli) via broth microdilution (MIC determination), noting synergies with β-lactams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
